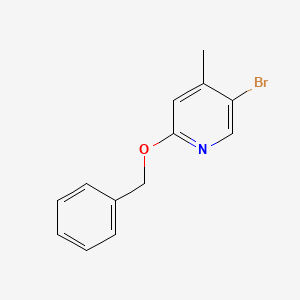

2-(Benzyloxy)-5-bromo-4-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, serving as cornerstones for the synthesis of a vast array of complex molecules. nbinno.comnumberanalytics.com The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous feature in many natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. nih.gov In the realm of synthetic chemistry, these compounds are not only used as polar, basic solvents but are also integral components in the design and synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.govwikipedia.org

The unique electronic properties of the pyridine ring, characterized by an electron-deficient system due to the electronegative nitrogen atom, influence its reactivity. nih.gov This allows it to participate in a wide range of chemical transformations, including electrophilic and nucleophilic substitution reactions. nih.govresearchgate.net Pyridine derivatives are extensively employed as ligands for organometallic catalysts, intermediates, and versatile building blocks in coupling reactions like the Suzuki-Miyaura and Heck reactions. numberanalytics.comnih.gov Their adaptability and the ability to easily functionalize the pyridine ring make them indispensable tools for medicinal chemists, who leverage these structures to enhance properties such as water solubility and bioavailability in drug candidates. nih.govresearchgate.net The pyridine scaffold is a key pharmacophore in thousands of existing drugs, highlighting its profound impact on drug discovery and development. researchgate.netqu.edu.qa

Contextual Overview of Benzyloxy and Bromo-Substituted Pyridines in Synthetic Chemistry

The synthetic utility of a pyridine derivative is greatly enhanced by the specific nature and position of its substituents. Benzyloxy and bromo groups are particularly valuable functionalities that open up distinct and complementary reaction pathways.

Benzyloxy-substituted pyridines are frequently used as versatile precursors in organic synthesis. The benzyloxy group, often introduced by reacting a hydroxypyridine with a benzyl (B1604629) halide, can serve as a robust protecting group for the hydroxyl functionality. acs.org More significantly, 2-benzyloxypyridines are key intermediates in the synthesis of N-benzyl pyridones and related heterocycles through O- to N-alkyl migration reactions. acs.orgacs.org This transformation provides an efficient route to N-substituted pyridones, which are important structural motifs in many biologically active compounds. The incorporation of alkoxy or aryloxy moieties like benzyloxy can also increase the lipophilicity of a molecule, a property that is often modulated in drug design. qu.edu.qa

Bromo-substituted pyridines are pivotal substrates in modern cross-coupling chemistry. nih.gov The bromine atom acts as a versatile synthetic handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are routinely used to couple bromopyridines with a wide variety of boronic acids and esters. nih.govacs.orgrsc.org This methodology is of paramount importance for constructing biaryl and heterobiaryl systems, which are common cores in pharmaceuticals and advanced materials. acs.orgresearchgate.net The reactivity of the C-Br bond enables the strategic, late-stage introduction of diverse functional groups, providing a powerful tool for creating molecular libraries for biological screening. acs.org The ability to use brominated heterocycles in these coupling reactions is often more efficient compared to their chloro-analogues. acs.org

Research Rationale and Objectives for 2-(Benzyloxy)-5-bromo-4-methylpyridine Investigations

The rationale for investigating a multi-functionalized compound like this compound lies in its potential as a highly versatile synthetic intermediate. The molecule combines three key features onto a single pyridine scaffold, each offering a distinct point for chemical modification:

The Bromo Group (at C-5): This serves as the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. nih.govresearchgate.net

The Benzyloxy Group (at C-2): This group can function as a stable protecting group for a hydroxyl moiety, which can be deprotected in a later synthetic step. Alternatively, it can be involved in rearrangement reactions to form N-benzyl pyridones. acs.org

The Methyl Group (at C-4): This substituent influences the electronic and steric environment of the pyridine ring, potentially modulating the reactivity of the other positions and providing a point of interaction in biological systems.

The primary objective for synthesizing and utilizing this compound is to explore its utility as a building block for constructing novel, highly substituted pyridine derivatives. Research efforts focus on leveraging the orthogonal reactivity of the bromo and benzyloxy groups. For instance, a synthetic sequence could first involve a Suzuki or other cross-coupling reaction at the C-5 position, followed by the removal or transformation of the benzyloxy group at the C-2 position. This stepwise, selective functionalization allows for the systematic and controlled assembly of complex molecular targets. The resulting novel pyridine structures are often synthesized for evaluation as potential therapeutic agents, with applications ranging from anticancer to antibacterial research, or as components for new functional materials. qu.edu.qanih.govtandfonline.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 847349-87-5 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂BrNO sigmaaldrich.com |

| Molecular Weight | 278.15 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | WMUZAUDQWAGJKI-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Primary Synthetic Role | Common Reactions |

| Bromo | C-5 | Halogen handle for cross-coupling | Suzuki-Miyaura, Heck, Buchwald-Hartwig Amination acs.orgrsc.orgrsc.org |

| Benzyloxy | C-2 | Protecting group; Pyridone precursor | Deprotection (e.g., hydrogenolysis), O- to N-alkyl migration acs.orgacs.org |

| Methyl | C-4 | Steric/electronic modifier | Influences reactivity of the pyridine ring |

| Pyridine Nitrogen | N-1 | Basicity; Site for quaternization | Salt formation, N-oxide formation, Coordination to metals wikipedia.orgresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUZAUDQWAGJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 5 Bromo 4 Methylpyridine and Structural Analogues

Strategies for Pyridyl Ether Bond Formation

The creation of the ether linkage between the pyridine (B92270) ring and the benzyl (B1604629) group is a critical step. Various synthetic methodologies are employed to achieve this transformation efficiently.

Williamson Ether Synthesis Approaches in Pyridine Chemistry

The Williamson ether synthesis is a foundational method for forming ethers and is widely applied in pyridine chemistry. chemistrysteps.combyjus.comwikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing pyridine ethers, this involves the deprotonation of a hydroxypyridine derivative to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from a benzylating agent. The choice of base and solvent is crucial to favor the desired O-alkylation over potential N-alkylation.

O-Alkylation and Arylation of 2-Hydroxypyridine Derivatives

2-Hydroxypyridines exist in tautomeric equilibrium with 2-pyridones. The O-alkylation of these derivatives is a key method for synthesizing 2-alkoxypyridines. nih.govnih.gov However, the ambident nature of the pyridinolate anion often leads to a mixture of N- and O-alkylated products. Reaction conditions can be optimized to favor O-alkylation by carefully selecting the alkylating agent, solvent, base, and in some cases, using phase-transfer catalysts. For instance, imparting aromaticity to 2-pyridone derivatives through O-alkylation has been explored to generate compounds with specific biological activities. nih.govnih.gov

Application of 2-Benzyloxypyridine as a Benzyl Transfer Reagent

An alternative approach utilizes 2-benzyloxypyridine as a reagent for transferring a benzyl group to other molecules. nih.govnih.govsemanticscholar.org N-methylation of 2-benzyloxypyridine with a reagent like methyl triflate generates a reactive 2-benzyloxy-1-methylpyridinium triflate salt in situ. nih.govnih.govsemanticscholar.org This salt can then deliver an electrophilic benzyl species to an alcohol, forming a new benzyl ether under neutral conditions. nih.govnih.gov This method is particularly useful for substrates that are sensitive to acidic or basic conditions typically required for other benzylation methods. nih.govsemanticscholar.org

Zinc(II)-Mediated Selective O-Benzylation Techniques for Pyridones

To address the challenge of regioselectivity in the alkylation of 2-pyridones, zinc(II)-mediated methods have been developed. nih.govresearchgate.netnih.govsigmaaldrich.com A ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been shown to be highly effective for the selective O-benzylation of 2-oxo-1,2-dihydropyridines. nih.govnih.govsigmaaldrich.com This method provides access to O-benzyl products under mild conditions and represents a significant advancement in achieving high selectivity for O-alkylation over N-alkylation. nih.govnih.gov

| Method | Key Reagents | Key Features |

|---|---|---|

| Williamson Ether Synthesis | Alkoxide, Primary Alkyl Halide | Classic SN2 reaction for ether formation. wikipedia.org |

| O-Alkylation of 2-Hydroxypyridine | 2-Hydroxypyridine derivative, Alkylating agent | Can result in both N- and O-alkylation. nih.govnih.gov |

| 2-Benzyloxypyridine as Benzyl Transfer Reagent | 2-Benzyloxypyridine, Methyl triflate, Alcohol | Forms benzyl ethers under neutral conditions. nih.govnih.govsemanticscholar.org |

| Zinc(II)-Mediated O-Benzylation | 2-Pyridone, Benzyl halide, ZnO, ZnCl2, DIEA | Highly selective for O-benzylation. nih.govresearchgate.netnih.govsigmaaldrich.com |

Regioselective Introduction of Bromine and Methyl Substituents

The precise placement of bromine and methyl groups on the pyridine ring is crucial for the final structure. This is achieved through regioselective synthetic protocols.

Methods for Site-Specific Methylation on Pyridine Rings

The introduction of methyl groups onto a pyridine ring can significantly influence the molecule's biological activity and physical properties. Achieving site-specific methylation is a key synthetic challenge. Various methods have been developed to control the regioselectivity of this transformation.

Direct methylation of pyridine rings can be accomplished through catalytic processes that activate specific C-H bonds. One such method involves a rhodium catalyst that facilitates the methylation of C-4 functionalized pyridines at the C-3 and C-5 positions. rsc.orgrsc.org This reaction uses common feedstock chemicals like methanol and formaldehyde as the methyl source and proceeds through a "hydrogen borrowing" mechanism. rsc.orgrsc.org This process transiently alters the aromaticity of the pyridine ring, enabling nucleophilic attack by the methylating agent. rsc.orgrsc.org

For methylation at the alpha-position (C-2 or C-6), different catalytic systems are employed. A process utilizing a nickel-nickel oxide catalyst can selectively introduce a methyl group at a position alpha to the heterocyclic nitrogen atom. google.com This method is effective for a range of pyridine compounds. google.com Another highly selective method for mono-α-methylation uses a Raney nickel catalyst in a continuous flow setup. researchgate.netnih.gov This protocol is noted for its high conversion rates, safety advantages over batch processes, and reduced waste. researchgate.netnih.gov

The choice of methylation strategy depends on the desired substitution pattern and the other functional groups present on the pyridine ring.

Table 1: Comparison of Catalytic Methods for Pyridine Methylation

| Method | Catalyst | Methyl Source | Position(s) Targeted | Key Features |

|---|---|---|---|---|

| Hydrogen Borrowing | Rhodium Complex | Methanol / Formaldehyde | C-3 and C-5 | Mild conditions; no directing group required. rsc.orgrsc.org |

| Alpha-Methylation | Nickel-Nickel Oxide | Organic compounds producing methyl radicals | C-2 and C-6 (alpha) | Directive effect of the heterocyclic nitrogen. google.com |

| Flow Chemistry | Raney Nickel | High-boiling alcohol (e.g., 1-octanol) | C-2 (alpha) | High selectivity, improved safety, reduced reaction time. researchgate.netnih.gov |

Multi-Step Synthesis Design and Optimization for 2-(Benzyloxy)-5-bromo-4-methylpyridine

A plausible synthetic route could begin with a commercially available substituted pyridine, such as 5-bromo-2-chloro-4-methylpyridine. The synthesis would then involve a nucleophilic substitution reaction to introduce the benzyloxy group, displacing the chloride at the C-2 position. This step is a critical transformation and is discussed in more detail in section 2.4. Optimization of this route would involve screening solvents, bases, and potential catalysts to achieve high conversion and minimize side reactions.

Convergent and Linear Synthetic Sequences

Table 2: Theoretical Yield Comparison of Linear vs. Convergent Synthesis

| Synthesis Type | Number of Steps in Longest Chain | Assumed Yield per Step | Overall Theoretical Yield | Characteristics |

|---|---|---|---|---|

| Linear | 6 | 80% | (0.80)^6 ≈ 26.2% | Step-by-step transformations; yield diminishes rapidly. youtube.comwikipedia.org |

| Convergent | 3 | 80% | (0.80)^3 = 51.2% | Independent fragment synthesis followed by coupling; higher overall efficiency. fiveable.mechemistnotes.com |

Role of Protecting Groups in Pyridine Functionalization

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from participating in undesired side reactions. cem.comorganic-chemistry.org In pyridine chemistry, the nucleophilic and basic nitrogen atom can interfere with many synthetic transformations.

For instance, during reactions involving strong bases or organometallic reagents aimed at other parts of the ring, the pyridine nitrogen can be quaternized or can coordinate to metal catalysts, deactivating them. To prevent this, the nitrogen can be protected. Common strategies include:

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide. This modification withdraws electron density from the ring, altering its reactivity, and protects the lone pair from electrophilic attack. The N-oxide group can be removed later in the synthesis, typically by reduction with agents like zinc dust. acs.org

Borane Complexation: Pyridine can form a stable complex with borane (BH₃). This complex effectively masks the nitrogen's lone pair, rendering it non-nucleophilic. acs.org The borane protecting group is stable under various conditions but can be readily removed using an acid, such as aqueous HCl. acs.org

Catalytic Systems and Reaction Conditions for Pyridyl Ether Synthesis

The formation of the C-O bond between the pyridine C-2 position and the benzyloxy group is a key step in the synthesis of the target molecule. This transformation, a type of etherification, can be effectively achieved through transition metal-catalyzed cross-coupling reactions.

Palladium and nickel-based catalytic systems are widely used for forming C-O bonds. For instance, palladium-catalyzed cross-coupling reactions have been developed for the arylation of pyridylmethyl ethers, demonstrating the utility of palladium in forming bonds to pyridine-containing fragments. nih.gov A typical system might involve a palladium precursor, such as Pd(OAc)₂, and a specialized ligand, like NIXANTPHOS, in the presence of a base. nih.gov

Nickel-catalyzed cross-coupling also represents a powerful method for ether synthesis. Nickel catalysts, often in conjunction with ligands such as 2,6-bis(N-pyrazolyl)pyridine (bpp), can facilitate the coupling of organic halides with alcohols or their corresponding alkoxides. princeton.edu These reactions are often tolerant of a wide range of functional groups. princeton.edu

For the specific synthesis of this compound from a precursor like 5-bromo-2-chloro-4-methylpyridine and benzyl alcohol, the reaction would typically be performed under the following conditions:

Catalyst: A palladium or nickel complex.

Ligand: A phosphine-based or nitrogen-based ligand to stabilize the metal center and facilitate the catalytic cycle.

Base: A base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to deprotonate the benzyl alcohol, forming the nucleophilic benzyl alkoxide.

Solvent: An inert, anhydrous solvent like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).

Temperature: The reaction may require heating to proceed at a reasonable rate.

Optimization of these parameters is crucial for achieving high yields and purity of the desired pyridyl ether.

Inability to Generate Article on "this compound"

Following a comprehensive multi-stage search of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate the requested article on the "Reactivity and Transformational Chemistry of this compound" while adhering to the specified constraints of scientific accuracy and detailed research findings.

The user's instructions mandated a thorough and scientifically accurate article focusing solely on the chemical compound “this compound,” complete with detailed data tables for a specific set of cross-coupling reactions. The extensive search process, which included targeted queries for Suzuki-Miyaura, Stille, Ullmann, Direct Arylation, Grignard, and Organozinc reactions involving this specific substrate, did not yield the necessary experimental data.

While general principles and methodologies for these reactions on related structures, such as other substituted bromopyridines, are well-documented, no specific examples, reaction conditions, or yields were found for "this compound" itself.

To generate the article as requested would require extrapolating data from dissimilar molecules, which would be scientifically speculative and would violate the core instruction to focus exclusively on the specified compound. Creating the mandatory data tables without actual experimental results would involve fabricating data, which is impermissible.

Therefore, in the interest of maintaining scientific integrity and accuracy, the requested article cannot be produced.

Reactivity and Transformational Chemistry of 2 Benzyloxy 5 Bromo 4 Methylpyridine

Reactions Involving the 2-Benzyloxy Moiety

The benzyloxy group at the C2 position of the pyridine (B92270) ring is a key functional handle, participating in rearrangements and serving as a protecting group for the corresponding pyridone.

The 2-benzyloxy group on the pyridine ring enables specific anionic rearrangements, most notably the researchgate.netresearchgate.net-Wittig rearrangement. This transformation is initiated by the deprotonation of the benzylic carbon using a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA). researchgate.net The pyridine nitrogen directs the metalation of the benzylic carbon, which is followed by a researchgate.netresearchgate.net-migration of the pyridine ring to the anionic carbon. acs.orgclockss.org This rearrangement proceeds through a postulated associative mechanism, involving addition and elimination, rather than a dissociative radical mechanism typical for some Wittig rearrangements. clockss.org The process results in the formation of valuable α-aryl-α-pyridyl carbinols in high yields. researchgate.netacs.org While the specific substrate 2-(Benzyloxy)-5-bromo-4-methylpyridine is not explicitly detailed in the surveyed literature, its structural analogy to 2-benzyloxypyridine suggests it would undergo a similar transformation. clockss.org The electronic effects of the bromo and methyl substituents would be expected to influence the rate and yield of the rearrangement. researchgate.net

Table 1: Conditions for Anionic Rearrangement of 2-Benzyloxy Pyridine Systems

| Base | Solvent | General Outcome | Reference |

| Butyllithium (BuLi) | Tetrahydrofuran (THF) | Pyridine-directed metalation followed by rearrangement | researchgate.net |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Preferred base for researchgate.netresearchgate.net-anionic rearrangement | researchgate.net |

| Schlosser's Base (BuLi/KOBut) | Tetrahydrofuran (THF) | Used for optimizing aminobenzofuran formation in related systems | mdpi.com |

The benzyl (B1604629) ether in this compound functions as a protective group for the 2-pyridone tautomer. Its selective removal is a crucial step in many synthetic routes.

The most common method for benzyl ether cleavage is catalytic hydrogenolysis, typically employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.comorganic-chemistry.org This reaction, known as hydrogenolysis, cleaves the C-O bond to yield the deprotected alcohol (or pyridone in this case) and toluene. youtube.com However, a significant consideration for this substrate is that pyridine itself can act as an inhibitor for Pd/C catalyzed benzyl ether hydrogenolysis. organic-chemistry.org The presence of the pyridine nitrogen may require modified conditions or alternative catalysts to achieve efficient deprotection.

Alternative methods for cleaving benzyl ethers that avoid potential catalyst poisoning include the use of strong acids, though this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Additionally, oxidative cleavage presents another pathway for deprotection. organic-chemistry.org For instance, substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be cleaved using single electron oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org

Table 2: Comparison of Benzyl Ether Deprotection Methods

| Method | Reagents | Advantages | Potential Issues for this Substrate | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high-yielding | Potential catalyst inhibition by the pyridine nitrogen | organic-chemistry.orgorganic-chemistry.org |

| Acidic Cleavage | Strong acids (e.g., HBr) | Avoids metal catalysts | Requires substrate to be acid-stable | youtube.comorganic-chemistry.org |

| Oxidative Cleavage | Oxidants (e.g., DDQ for activated ethers) | Orthogonal to hydrogenolysis | Standard benzyl ethers may require specific conditions (e.g., photoirradiation) | organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient and its substitution pattern is heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution (NAS): Pyridine rings are susceptible to NAS, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). echemi.comstackexchange.comquora.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic intermediate (Meisenheimer complex). echemi.comstackexchange.com In this compound, the C2 position is occupied. The C6 position is therefore a prime site for attack by a nucleophile, potentially leading to the displacement of a hydride ion if an oxidant is present (Chichibabin reaction) or substitution if a leaving group were present. The bromine atom at C5 could act as a leaving group, but NAS at the C3 and C5 positions is generally less favorable. stackexchange.comquora.com

Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards EAS compared to benzene (B151609) because the nitrogen atom withdraws electron density from the ring. libretexts.org Reactions typically require harsh conditions and occur at the C3 and C5 positions. libretexts.org For the title compound, the directing effects of the substituents must be considered. The 4-methyl group is an activating, ortho/para-director. The 2-benzyloxy group is also activating and ortho/para-directing. The 5-bromo group is deactivating but ortho/para-directing. libretexts.org The combined influence of these groups makes the C3 and C6 positions the most likely sites for electrophilic attack. The outcome would depend on the specific electrophile and reaction conditions, balancing the activating effect of the methyl and benzyloxy groups against the deactivating effect of the bromine and the pyridine nitrogen.

Coordination Chemistry of the Pyridine Nitrogen in this compound

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base, coordinating to a wide variety of metal ions to form transition metal pyridine complexes. wikipedia.orgnih.gov This coordination is fundamental to the use of pyridine-based ligands in catalysis, materials science, and bioinorganic chemistry. nih.govresearchgate.net

For this compound, the nitrogen atom is available for coordination. However, the bulky 2-benzyloxy group introduces significant steric hindrance around the nitrogen. wikipedia.org This steric pressure can influence the geometry and stability of the resulting metal complex, potentially favoring complexes with lower coordination numbers or leading to longer metal-nitrogen bond distances compared to less substituted pyridines. nih.gov The electronic properties of the ring, modified by the electron-donating methyl group and the electron-withdrawing bromo group, will also modulate the Lewis basicity of the nitrogen and thus the strength of the metal-ligand bond. Depending on the metal center and other ligands, various geometries such as tetrahedral, square planar, or octahedral could be formed. wikipedia.org

Radical Reactions and Their Potential Application (e.g., Pyridine-boryl radicals)

Recent advances have highlighted the utility of pyridine-boryl radicals in organic synthesis. nih.govrsc.org These radicals can be generated in situ from the reaction of a pyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.org The coordination of pyridine to the diboron compound facilitates the homolytic cleavage of the B-B bond, forming a persistent pyridine-stabilized boryl radical. rsc.orgacs.org This species is a powerful organic reductant capable of generating other radical intermediates, such as ketyl radicals, under mild conditions. nih.govacs.org

Given its structure, this compound could potentially be used to generate a corresponding pyridine-boryl radical. This could then be applied in various C-C bond-forming reactions, such as reductive couplings or cyclizations. nih.govacs.org Furthermore, the presence of the C-Br bond provides another handle for radical chemistry. Halopyridines are known to participate in radical reactions, including photoredox-catalyzed additions across double bonds and cross-coupling reactions. researchgate.netthieme-connect.comacs.org This dual functionality suggests that the title compound could be a versatile substrate for complex molecule synthesis via radical-mediated pathways.

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 5 Bromo 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-(benzyloxy)-5-bromo-4-methylpyridine is expected to reveal distinct signals for each of the unique proton environments in the molecule. The benzyloxy group will exhibit characteristic signals for its methylene (B1212753) and phenyl protons. The methylene protons (-CH₂-) are anticipated to appear as a singlet, integrating to two protons, in the range of δ 5.2-5.4 ppm. The five protons of the phenyl ring will likely present as a multiplet between δ 7.2 and 7.5 ppm.

The pyridine (B92270) ring protons will show signals characteristic of a substituted pyridine. The proton at the 3-position is expected to be a singlet around δ 6.7-6.9 ppm, and the proton at the 6-position as a singlet around δ 8.2-8.4 ppm. The methyl group at the 4-position will produce a sharp singlet, integrating to three protons, typically found in the upfield region of δ 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂- (benzylic) | 5.2 - 5.4 | s | 2H |

| -C₆H₅ (phenyl) | 7.2 - 7.5 | m | 5H |

| H-3 (pyridine) | 6.7 - 6.9 | s | 1H |

| H-6 (pyridine) | 8.2 - 8.4 | s | 1H |

| -CH₃ (methyl) | 2.2 - 2.4 | s | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. The benzyloxy group will have a methylene carbon signal around δ 68-70 ppm and phenyl carbon signals in the δ 127-137 ppm range. The pyridine ring carbons will be significantly influenced by the substituents. The C-2 carbon, attached to the oxygen, is expected to be downfield around δ 162-164 ppm. The bromine-substituted C-5 is predicted to be in the range of δ 115-117 ppm. The methyl-substituted C-4 is anticipated around δ 145-147 ppm. The C-3 and C-6 carbons are expected at approximately δ 110-112 ppm and δ 148-150 ppm, respectively. The methyl carbon will appear upfield, around δ 17-19 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- (benzylic) | 68 - 70 |

| -C₆H₅ (phenyl) | 127 - 137 |

| C-2 (pyridine) | 162 - 164 |

| C-3 (pyridine) | 110 - 112 |

| C-4 (pyridine) | 145 - 147 |

| C-5 (pyridine) | 115 - 117 |

| C-6 (pyridine) | 148 - 150 |

| -CH₃ (methyl) | 17 - 19 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal scalar couplings between protons. For instance, correlations would be expected between the protons on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. youtube.com This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). youtube.com This technique would be instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between, for example, the H-3 proton and the C-2, C-4, and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity. This could help to confirm the conformation of the benzyloxy group relative to the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The aromatic C-H stretching vibrations of both the phenyl and pyridine rings are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹.

A key feature would be the C-O-C stretching vibrations of the ether linkage, which typically give rise to strong bands in the 1250-1000 cm⁻¹ region. Pyridine ring stretching vibrations are expected to produce a series of bands in the 1600-1400 cm⁻¹ range. researchgate.netelixirpublishers.com The C-Br stretching vibration is anticipated to be in the lower frequency region, typically around 600-500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Pyridine Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-O-C Ether Stretch | 1000 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring breathing modes of both the pyridine and phenyl rings are expected to be strong and sharp in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net The symmetric stretching of the C-O-C bond may also be Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the Raman signal of this molecule, particularly if studying its interaction with metal surfaces. The orientation of the molecule on the surface could be inferred from the enhancement of specific vibrational modes. For instance, if the pyridine ring adsorbs onto a metal surface, the ring breathing and stretching modes would likely be significantly enhanced. pku.edu.cn

Following a comprehensive search for specific experimental data on the compound this compound, it has been determined that detailed research findings required to construct the requested article are not available in publicly accessible literature. Searches for its spectroscopic, crystallographic, and chromatographic characterization have not yielded the specific data points, such as spectra or detailed analytical parameters, necessary to fulfill the prompt's requirements for a thorough and scientifically accurate article with data tables.

Therefore, this article cannot be generated as requested due to the lack of available scientific data on this compound.

Computational and Theoretical Investigations of 2 Benzyloxy 5 Bromo 4 Methylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely employed to investigate the properties of substituted pyridine (B92270) derivatives.

Geometry Optimization and Conformational Analysis

Before any properties of 2-(Benzyloxy)-5-bromo-4-methylpyridine can be accurately predicted, its most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms in the molecule. For a flexible molecule like this, a conformational analysis is crucial. The key sources of flexibility are the rotations around the C-O bond of the ether linkage and the O-CH₂ bond of the benzylic group.

Computational software systematically rotates these bonds and calculates the energy of each resulting conformation. The goal is to identify the global minimum on the potential energy surface, which represents the most stable and thus most populated conformer under normal conditions. This optimized geometry serves as the foundation for all subsequent computational analyses, including the prediction of spectroscopic and electronic properties. physchemres.org

Prediction and Interpretation of Spectroscopic Data (IR, NMR, UV-Vis)

DFT methods are highly effective at predicting various types of spectra, which can be used to interpret and assign experimental data.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. Comparing the computed IR spectrum with an experimental one allows for a detailed assignment of each vibrational band to a specific molecular motion. For this compound, key predicted vibrations would include C-H stretches of the aromatic rings and methyl group, C-N and C=C stretching modes of the pyridine ring, the C-O-C ether stretch, and the C-Br stretch. up.ac.zaijert.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. imist.maresearchgate.netnih.govmdpi.com The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures where signals may overlap.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. scirp.org This calculation yields the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of electronic transitions. For this compound, TD-DFT would predict the π→π* transitions characteristic of the aromatic pyridine and benzene (B151609) rings, helping to understand the molecule's photophysical properties.

Below is a representative table illustrating the type of data generated from such DFT calculations.

| Parameter | Description | Illustrative Predicted Value |

| IR Frequency | Pyridine Ring C=N Stretch | ~1590 cm⁻¹ |

| IR Frequency | C-O-C Ether Asymmetric Stretch | ~1250 cm⁻¹ |

| IR Frequency | C-Br Stretch | ~650 cm⁻¹ |

| ¹H NMR Shift | Methyl (CH₃) Protons | ~2.3 ppm |

| ¹³C NMR Shift | Pyridine C-Br | ~115 ppm |

| UV-Vis λmax | π→π* Transition | ~275 nm |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual calculated values would be specific to the molecule's fully optimized geometry.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. In this compound, the HOMO is expected to have significant electron density on the electron-rich pyridine and benzyloxy groups, while the LUMO is likely distributed across the pyridine ring, influenced by the electronegative bromine and nitrogen atoms. researchgate.netresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. scirp.orgresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more chemically reactive. nih.govrsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scirp.org

| Reactivity Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Mechanistic Investigations of Organic Reactions and Transition States

DFT calculations are a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.netrsc.org For this compound, this could be applied to study reactions such as nucleophilic aromatic substitution (SNA r) at the bromine-bearing carbon or reactions involving the benzyloxy group. nih.govresearchgate.net

Computational chemists can locate the transition state structure for a proposed reaction step and calculate its energy. This energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. beilstein-journals.org Such studies can distinguish between competing reaction mechanisms and explain observed regioselectivity or stereoselectivity. rsc.orgdntb.gov.ua For instance, DFT could be used to investigate whether a halogenation reaction on a related pyridine proceeds via an SNAr pathway or another mechanism. researchgate.netchemrxiv.org

Advanced Quantum Chemical Calculations (e.g., Møller–Plesset Perturbation Theory)

While DFT is a versatile method, higher-level theories are sometimes required for greater accuracy, particularly for describing electron correlation effects, which are crucial for understanding non-covalent interactions. Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method that systematically improves upon the Hartree-Fock solution. wikipedia.orgsmu.edu

Second-order Møller–Plesset theory (MP2) is the most common level and often provides more accurate results than DFT for systems where dispersion forces are important, such as in π-stacking interactions between aromatic rings. aip.orgacs.orgfiveable.me Although computationally more demanding than DFT, MP2 or higher-order MP calculations (MP3, MP4) can be used to benchmark DFT results and provide refined energies and geometries, especially for conformational analysis and the study of intermolecular interactions. rsc.orgresearchgate.netnih.govnih.gov

Analysis of Substituent Electronic Effects on Pyridine Ring Properties

The chemical properties of the pyridine ring in this compound are modulated by the combined electronic effects of its three substituents: benzyloxy, bromo, and methyl.

Inductive and Resonance Effects: Each substituent exerts influence through inductive effects (through-sigma bonds, related to electronegativity) and resonance effects (delocalization of π-electrons). libretexts.orgyoutube.comauburn.edu

Benzyloxy Group (-OCH₂Ph): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the oxygen's lone pairs can be donated into the pyridine ring via resonance, a powerful electron-donating effect (+R). The net effect can be complex, with studies on similar systems showing that benzyloxy groups can behave as either electron-donating or electron-withdrawing depending on the specific chemical context and the experimental or computational probe used. nih.govrsc.org

Methyl Group (-CH₃): This is a simple alkyl group that is weakly electron-donating through induction (+I) and hyperconjugation.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Currently, there is a notable absence of publicly available scientific literature detailing molecular dynamics (MD) simulations specifically focused on this compound. While computational studies, including MD simulations, are routinely employed to investigate the conformational landscapes and intermolecular interactions of various organic molecules, specific research on this particular compound has not been published.

In general, molecular dynamics simulations provide valuable insights into the dynamic nature of molecules. For a compound like this compound, such simulations could elucidate the flexibility of the benzyloxy group relative to the pyridine ring, identifying the most stable conformations and the energy barriers between them. Furthermore, these simulations can predict how the molecule would interact with itself in a condensed phase or with other molecules, such as solvent or biological macromolecules. These interactions are governed by a combination of forces including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Although direct data for this compound is unavailable, studies on structurally related substituted pyridines and benzyl-pyridine derivatives offer a framework for how such investigations might be conducted. These studies typically involve defining a force field to describe the intra- and intermolecular forces, followed by simulating the molecule's movements over time at a given temperature and pressure. The resulting trajectories are then analyzed to understand conformational preferences and interaction patterns.

Given the lack of specific research, no data tables or detailed findings on the molecular dynamics of this compound can be presented. Future computational studies would be necessary to generate such data and provide a comprehensive understanding of its dynamic behavior and interaction profiles.

Applications of 2 Benzyloxy 5 Bromo 4 Methylpyridine in Advanced Organic Synthesis

Strategic Building Block for Diverse Pyridine (B92270) Scaffolds

The structural framework of 2-(benzyloxy)-5-bromo-4-methylpyridine makes it an exemplary starting material for the construction of a variety of substituted pyridine scaffolds, which are prevalent in medicinal chemistry and materials science. The reactivity of the different components of the molecule can be selectively harnessed to introduce a wide array of functional groups, leading to a diverse library of pyridine derivatives.

The bromine atom at the 5-position is particularly amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of various aryl, heteroaryl, vinyl, and alkynyl groups, thereby enabling the synthesis of complex biaryl and extended conjugated systems.

Furthermore, the benzyloxy group at the 2-position serves as a protected hydroxyl group. This protecting group can be readily removed under standard hydrogenolysis conditions to reveal the corresponding pyridin-2-one, a valuable scaffold in its own right. The pyridin-2-one can then be subjected to a variety of synthetic transformations, including N-alkylation and O-alkylation, to further diversify the pyridine scaffold.

The methyl group at the 4-position can also be functionalized, for instance, through radical bromination followed by nucleophilic substitution, providing another avenue for structural modification. The interplay of these reactive sites allows for a modular and flexible approach to the synthesis of highly substituted pyridines.

Precursor in the Synthesis of Multi-functionalized Pyridine Derivatives

The strategic placement of orthogonal functional groups on the pyridine ring of this compound allows for its use as a precursor to multi-functionalized pyridine derivatives. The differential reactivity of the C-Br bond, the benzyloxy ether, and the methyl group enables a stepwise and controlled introduction of various substituents.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of the C-Br bond. For instance, the Suzuki-Miyaura coupling with a variety of boronic acids and esters can introduce a wide range of substituents at the 5-position.

| Reaction Type | Reagents and Conditions | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DME), heat | Aryl, heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene), heat | Amino |

| Stille Coupling | Organostannane, Pd catalyst, solvent (e.g., toluene), heat | Alkyl, vinyl, aryl |

Subsequent to the functionalization at the 5-position, the benzyloxy group can be cleaved to unveil a hydroxyl group, which can then be converted into other functionalities such as ethers, esters, or triflates. The triflate, being an excellent leaving group, can undergo further cross-coupling reactions, enabling the introduction of a second functional group at the 2-position. This sequential functionalization strategy is a powerful tool for the synthesis of pyridines with precisely controlled substitution patterns.

Intermediates for Hydroxypyridinone (HOPO) Ligands and Chelators

Hydroxypyridinones (HOPOs) are a class of bidentate chelating agents with a high affinity for hard metal ions, making them valuable in medicinal chemistry for applications such as iron chelation therapy and as ligands for radiopharmaceuticals. The 3-hydroxy-2-pyridinone (3,2-HOPO) scaffold is of particular interest. While direct synthesis routes starting from this compound are not extensively documented, its structural similarity to known precursors suggests its potential as a key intermediate.

The synthesis of 3,2-HOPO ligands often involves a protected 3-hydroxy-2-pyridinone core. A plausible synthetic pathway could involve the introduction of a hydroxyl group at the 3-position of the pyridine ring of this compound, followed by debenzylation to unmask the 2-hydroxyl group, which exists in equilibrium with its pyridin-2-one tautomer. The bromine and methyl groups can be further functionalized to attach the HOPO moiety to a larger molecular scaffold, such as a peptide or a polymer, to create multidentate chelators. The benzyloxy group in precursors is crucial as it allows for facile alkylation at the nitrogen atom of the pyridinone ring, a common strategy for linking HOPO units. nih.gov

Utility in the Construction of Macrocyclic Pyridine-Containing Architectures

Macrocyclic compounds containing pyridine units are of significant interest in supramolecular chemistry and drug discovery due to their unique structural and binding properties. The rigid and planar nature of the pyridine ring can impart conformational pre-organization to the macrocycle, which can lead to enhanced binding affinity and selectivity for target molecules.

This compound can serve as a valuable building block for the synthesis of such macrocycles. The bromo and methyl groups can be elaborated into long-chain functionalities bearing reactive end groups suitable for macrocyclization reactions, such as amide bond formation, etherification, or click chemistry. For example, the bromine atom can be converted to an amino or carboxyl group via standard organic transformations, while the methyl group can be functionalized to introduce another reactive handle. The subsequent intramolecular cyclization of a linear precursor containing the pyridine unit would lead to the formation of a macrocyclic architecture. The benzyloxy group can be retained or removed depending on the desired properties of the final macrocycle. Recent studies have demonstrated the synthesis of macrocyclic peptides incorporating a pyridine moiety through the formation of an imidazopyridinium linkage, highlighting the utility of functionalized pyridines in macrocycle synthesis. newdrugapprovals.org

Facilitating the Synthesis of Complex Natural Product Fragments and Bioactive Compound Intermediates (e.g., Lonafarnib)

Substituted pyridine rings are a common motif in a vast array of natural products and bioactive molecules, including pharmaceuticals. The development of efficient synthetic routes to these complex molecules often relies on the use of pre-functionalized building blocks. While a direct application of this compound in the synthesis of the farnesyltransferase inhibitor Lonafarnib has not been reported in the literature, the structural features of this compound make it a potentially useful intermediate for other complex targets.

The synthesis of Lonafarnib involves a complex, multi-step sequence starting from a tricyclic benzocycloheptapyridine core. nih.gov The pyridine ring in Lonafarnib is heavily substituted with bromine and chlorine atoms. The synthesis of such highly substituted pyridines often requires versatile starting materials that allow for the sequential and regioselective introduction of functional groups. Although not a direct precursor for Lonafarnib, this compound represents a class of substituted pyridines that are crucial for the construction of the core structures of many bioactive compounds. drugfuture.com

Contribution to the Development of Functional Materials and Polymers

Pyridine-containing polymers are a class of functional materials with a wide range of applications, including as catalysts, ligands for metal sequestration, and components of electronic devices. The incorporation of the pyridine unit into a polymer backbone can impart unique properties, such as Lewis basicity, the ability to coordinate with metal ions, and specific electronic characteristics.

This compound can be envisioned as a monomer for the synthesis of novel functional polymers. The bromine atom provides a handle for polymerization through various cross-coupling polymerization techniques, such as Suzuki or Stille polycondensation. This would lead to the formation of polymers with the pyridine unit in the main chain.

Alternatively, the benzyloxy group, after deprotection to a hydroxyl group, could be used for the synthesis of polyesters or polyethers through condensation polymerization with appropriate co-monomers. The methyl group could also be functionalized to introduce a polymerizable group, such as a vinyl or an acrylate moiety, allowing for its incorporation into polymers via radical polymerization. The resulting polymers, bearing pendant pyridine units, could find applications as functional polymer supports for catalysts or as materials with tunable optical and electronic properties. nih.gov

Future Directions and Emerging Research Avenues for 2 Benzyloxy 5 Bromo 4 Methylpyridine

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry's shift towards green chemistry is driving research into more sustainable methods for synthesizing complex molecules like 2-(benzyloxy)-5-bromo-4-methylpyridine. A primary goal is to improve atom economy, which maximizes the incorporation of starting materials into the final product, thereby minimizing waste. researchgate.netsci-hub.se

Key research avenues include:

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. researchgate.netlookchem.com Future work could focus on developing catalytic systems (e.g., using transition metals) to directly introduce the benzyloxy, bromo, or methyl groups onto a pyridine (B92270) core, bypassing multi-step sequences that are common in traditional heterocyclic synthesis. organic-chemistry.orgijpsonline.com

Catalyst Innovation: Research is moving towards replacing stoichiometric reagents with catalytic amounts of less toxic and more abundant metals. For instance, developing catalysts based on earth-abundant metals like iron or copper to construct the substituted pyridine ring would be a significant advancement over methods relying on precious metals like palladium. organic-chemistry.org

Redesigned Synthetic Strategies: Traditional multi-component reactions like the Hantzsch synthesis are being refined to improve their efficiency and environmental footprint. mdpi.compharmaguideline.com Alternative cascade reactions, where multiple bond-forming events occur in a single operation, are being explored to construct the pyridine skeleton in fewer steps with less solvent and energy consumption. acs.org

| Synthetic Strategy | Traditional Approach | Sustainable/Atom-Economical Future Approach | Key Advantages of Future Approach |

|---|---|---|---|

| Ring Formation | Multi-step condensation and cyclization reactions. ijpsonline.com | One-pot, cascade, or multi-component reactions (MCRs). researchgate.net | Reduced step count, less waste, higher efficiency. |

| Functionalization | Use of pre-functionalized precursors and protecting groups. | Direct C-H bond activation and functionalization. researchgate.netlookchem.com | Higher atom economy, avoids extra synthetic steps. |

| Catalysis | Stoichiometric reagents or precious metal catalysts (e.g., Palladium). | Catalysis with earth-abundant metals (e.g., Iron, Copper) or metal-free conditions. organic-chemistry.org | Lower cost, reduced toxicity, and greater sustainability. |

Discovery of Novel Reactivity Modalities and Selective Transformations

Future research will aim to unlock new ways to chemically modify this compound, enabling the creation of novel analogues for various applications. The inherent electronic properties of the pyridine ring make regioselective functionalization challenging, particularly at the meta-positions, which is an active area of investigation. nih.govresearchgate.net

Emerging areas of focus include:

Late-Stage Functionalization: Developing reactions that can selectively modify the existing this compound core is crucial for drug discovery and materials science. This includes exploring novel cross-coupling reactions at the bromine-substituted C5 position or activating the C-H bonds at other positions on the ring.

Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions offer mild and highly selective ways to form new bonds. These techniques could be used to introduce complex functional groups onto the pyridine ring under conditions that tolerate a wide range of other substituents.

meta-C-H Functionalization: While ortho- and para-functionalization of pyridines are well-established, achieving selectivity at the meta-position (C3) remains a significant challenge. nih.gov Strategies involving temporary dearomatization or the use of specialized directing groups are being developed to access this previously difficult-to-modify position, which could open up new avenues for derivatization. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and continuous processing technologies is set to revolutionize the synthesis and screening of pyridine derivatives.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. beilstein-journals.orgresearchgate.net Implementing the synthesis of this compound or its derivatives in a flow system could lead to higher yields, better purity, and the ability to safely perform reactions that are hazardous in batch mode. sci-hub.seacs.org Microwave-assisted flow synthesis, for example, has been shown to accelerate pyridine formation significantly. beilstein-journals.orgresearchgate.net

Automated Synthesis: Automated platforms can be used to rapidly generate libraries of related compounds by systematically varying the substituents on the pyridine core. researchgate.net Starting from this compound, an automated system could perform a series of parallel reactions (e.g., Suzuki or Buchwald-Hartwig couplings at the bromo position) to quickly produce a diverse set of molecules for high-throughput screening in drug discovery programs.

| Technology | Application to Pyridine Synthesis | Potential Impact |

|---|---|---|

| Flow Chemistry | Continuous production, precise control of reaction conditions, safe handling of hazardous intermediates. acs.org | Improved yield and purity, enhanced safety, seamless scalability from lab to industrial production. sci-hub.se |

| Automated Synthesis | High-throughput generation of compound libraries for screening. researchgate.net | Accelerated discovery of new leads for pharmaceutical and materials applications. |

| Microwave-Assisted Flow | Rapid heating to accelerate reaction rates in a continuous system. beilstein-journals.orgresearchgate.net | Drastically reduced reaction times and increased throughput. |

Advanced Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry and in silico modeling are becoming indispensable tools for predicting molecular properties and guiding synthetic efforts. mdpi.comresearchgate.net These approaches can accelerate the design-build-test-learn cycle, reducing the time and resources required to develop new functional molecules.

Future research will likely involve:

Predictive Reactivity Models: Using quantum-chemical calculations, such as Density Functional Theory (DFT), researchers can model reaction mechanisms and predict the most likely sites of reactivity on the this compound scaffold. mdpi.com This can help chemists design experiments more effectively and predict the outcome of unknown transformations.

In Silico Screening: Virtual libraries of derivatives can be generated and computationally screened for desired properties, such as binding affinity to a biological target or specific electronic properties for materials applications. nih.govauctoresonline.org This allows researchers to prioritize the synthesis of the most promising candidates. malariaworld.org

Pharmacophore and QSAR Modeling: By analyzing the structures of known active molecules, computational models can be built to identify the key chemical features required for a specific biological activity. mdpi.comnih.gov These models can then be used to design new derivatives of this compound with a higher probability of success.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Benzyloxy)-5-bromo-4-methylpyridine, and how can reaction efficiency be optimized?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route starts with 5-bromo-4-methylpyridin-2-ol as the precursor. The benzyloxy group is introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 6–12 hours) . Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the intermediate. Bromination at the 5-position may require electrophilic substitution using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions . Reaction efficiency is optimized by monitoring intermediates using thin-layer chromatography (TLC) and adjusting stoichiometry (1.2–1.5 equivalents of benzyl bromide).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : The benzyloxy group’s protons resonate at δ 4.8–5.2 ppm (OCH₂Ph), while the methyl group at position 4 appears as a singlet near δ 2.3 ppm. Aromatic protons show splitting patterns consistent with substitution .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: ~322.03 g/mol) .

- IR Spectroscopy : Stretching frequencies for C-O (benzyloxy, ~1250 cm⁻¹) and C-Br (~550 cm⁻¹) validate functional groups.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How do the benzyloxy and methyl substituents influence regioselectivity in electrophilic substitution or cross-coupling reactions?

The 4-methyl group acts as an electron-donating substituent, directing electrophiles to the meta position (C-6). Conversely, the benzyloxy group at C-2 is ortho/para-directing but deactivates the ring, favoring para (C-5) substitution. For Suzuki-Miyaura couplings, the bromine at C-5 is reactive, enabling cross-coupling with aryl boronic acids. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals . Experimental validation involves isolating products and confirming structures via X-ray crystallography .

Q. How can researchers resolve contradictory data in catalytic cross-coupling reactions involving this compound?

Contradictions in catalytic efficiency (e.g., Pd vs. Ni catalysts) require systematic analysis:

- Design of Experiments (DoE) : Vary catalyst loading (1–5 mol%), ligands (XPhos, SPhos), and solvents (THF, DMF) to identify optimal conditions .

- Kinetic Monitoring : Use in-situ techniques (e.g., GC-MS or HPLC) to track intermediate formation and side reactions .

- Control Experiments : Compare yields under inert (N₂) vs. aerobic conditions to assess catalyst oxidation .

Q. What role does this compound play in medicinal chemistry scaffold development?

This compound serves as a versatile intermediate for bioactive molecules:

- Anticancer Agents : The bromine enables functionalization via Buchwald-Hartwig amination to introduce amine groups for kinase inhibitor development .

- Antimicrobials : Coupling with thiazole or oxazole fragments generates heterocyclic libraries for structure-activity relationship (SAR) studies .

- Prodrug Design : The benzyloxy group can be cleaved enzymatically (e.g., via esterases) to release active drug moieties .

Q. How can computational methods enhance understanding of this compound’s reactivity?

- Density Functional Theory (DFT) : Predicts transition states for bromine displacement reactions and evaluates steric effects from the methyl group .

- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories .

- Docking Studies : Models interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.